β-Lactamase Inhibition Potency of Lithium Clavulanate vs. Potassium Clavulanate
Lithium clavulanate demonstrates potent inhibition of β-lactamase enzymes, with reported IC50 values of 0.09 µM (90 nM) and 80 nM against TEM-1 and other class A β-lactamases [1]. For comparison, potassium clavulanate, the clinically used salt, exhibits IC50 values in the range of 12 to 60 nM against Ambler class A β-lactamases [2]. While both salts are potent inhibitors, the slightly higher IC50 for the lithium salt (90 nM vs. 12-60 nM) suggests a marginally lower intrinsic inhibitory activity, potentially due to differences in counterion effects on enzyme binding kinetics or assay conditions. However, this difference is not considered clinically significant, and the lithium salt remains a highly effective research tool.
| Evidence Dimension | In vitro β-lactamase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.09 µM (90 nM) and 80 nM (TEM-1 β-lactamase) |
| Comparator Or Baseline | Potassium clavulanate: IC50 = 12–60 nM (Ambler class A β-lactamases) |
| Quantified Difference | Lithium clavulanate IC50 is approximately 1.5 to 7.5 times higher than the lower end of the potassium clavulanate range. |
| Conditions | Enzymatic assay; specific β-lactamase type and conditions vary across sources. |
Why This Matters
Quantitative potency data allows researchers to select the appropriate clavulanate salt based on assay sensitivity requirements and ensures accurate interpretation of structure-activity relationships.
- [1] National Center for Advancing Translational Sciences (NCATS). Clavulanate Lithium - Inxight Drugs. Retrieved from drugs.ncats.io. View Source
- [2] Cayman Chemical. Clavulanate (potassium salt). Product Datasheet. View Source
